2-Hydroxy-5-isopropyl-benzaldehyde

Overview

Description

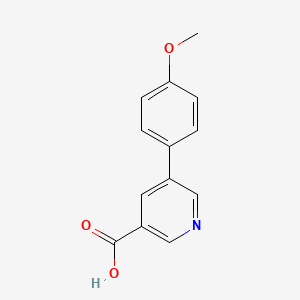

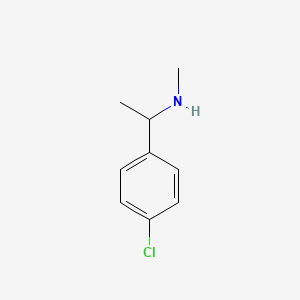

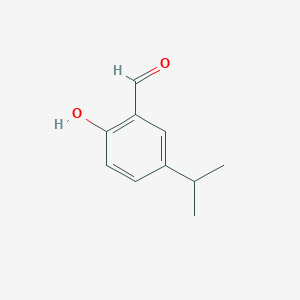

2-Hydroxy-5-isopropyl-benzaldehyde is a chemical compound with the empirical formula C10H12O2 . It is a solid substance and is part of the benzaldehyde family .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an isopropyl group (C3H7) attached to the fifth carbon atom and a hydroxyl group (OH) attached to the second carbon atom . The molecular weight is 164.20 g/mol .Scientific Research Applications

Mimetic Enzyme in Synthesis

2-Hydroxypropyl-β-cyclodextrin, related to 2-Hydroxy-5-isopropyl-benzaldehyde, has been used as a biomimetic catalyst for the synthesis of benzaldehyde in aqueous solutions. This enzyme mimicry demonstrates significant substrate conversion and product selectivity, highlighting the potential of this compound derivatives in catalytic oxidation processes (Yang & Ji, 2013).

Organic Synthesis

In organic chemistry, derivatives of this compound play a role in asymmetric nucleophilic substitution of acetals. This process has been applied to create enantioenriched compounds like (S)-(−)-neobenodine, showcasing its importance in the synthesis of complex organic molecules (Müller, Nury & Bernardinelli, 2001).

Bio-Optical Devices

Chitosan derivatives synthesized with this compound analogs demonstrate promising thermal, antibacterial, and birefringence properties. These characteristics suggest their potential use in bio-optical devices for biomedical applications (Nigam et al., 2016).

Copper Extraction

This compound derivatives have been used in the extraction of copper from acidic sulphate solutions. The process involves the synthesis of specialized oximes and their application in the efficient extraction of copper, indicating its utility in metallurgical processes (Szymanowski et al., 1983).

Inhibitors in Enzymatic Reactions

Derivatives of this compound, such as isovanillins, have been synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase. This suggests their potential in therapeutic contexts where modulation of enzymatic activity is desired (Borchardt, Huber & Houston, 1982).

Solvent and Catalyst Effects in Chemical Reactions

The role of this compound derivatives in the Baylis-Hillman reaction has been studied, emphasizing the influence of solvent, pressure, and catalyst on the outcome. This research provides insights into the manipulation of chemical reactions for desired products (Rozendaal, Voss & Scheeren, 1993).

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-5-isopropylbenzaldehyde are currently unknown .

Biochemical Pathways

It’s worth noting that phenolic compounds like this one are often involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Properties

IUPAC Name |

2-hydroxy-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAWQHGDAGFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424683 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68591-07-1 | |

| Record name | 2-Hydroxy-5-isopropyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.